(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one
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Overview
Description
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is a heterocyclic compound featuring a five-membered ring with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in medicinal chemistry, natural products, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- can be achieved through various methods. One common approach involves the oxidative condensation of ketones and amidines. This reaction uses molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods: In industrial settings, the compound can be synthesized by heating creatine hydrate with concentrated hydrochloric acid and water. The mixture is then filtered, cooled, and treated with ammonia to precipitate creatinine crystals, which are further purified .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and basic conditions.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Halogenating agents and nucleophiles.
Major Products:
Oxidation: Diketones.
Reduction: Amines.
Substitution: Halogenated imidazolones.
Scientific Research Applications
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has a wide range of applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of natural products and heterocyclic compounds.
Biology: Acts as a chromophore in fluorescent proteins.
Medicine: Investigated for its potential as a proteasome modulator and in the treatment of various diseases.
Industry: Utilized in the production of agrochemicals and advanced glycation end products (AGEs).
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate proteasome activity, affecting protein degradation pathways. It also interacts with various cellular pathways, influencing processes like cell signaling and metabolism .
Comparison with Similar Compounds
Imidazol-2-one: Another isomer of imidazolone with the carbonyl group at a different position.
Creatinine: A naturally occurring compound with a similar structure, used as a biomarker for kidney function.
Uniqueness: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is unique due to its specific substitution pattern and its ability to form stable complexes with various biological molecules. This makes it particularly valuable in medicinal chemistry and biological research .
Properties
CAS No. |
119290-23-2 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H11N3O/c1-3-4-5-6(11)9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9,11)/b5-4- |
InChI Key |
JJGGBWHFVLMEER-UHFFFAOYSA-N |
SMILES |
CCC=C1C(=O)NC(=N)N1C |
Canonical SMILES |
CCC=C1C(=O)N=C(N1C)N |
Synonyms |
2-amino-1-methyl-5-propylideneimidazol-4-one AMPI |
Origin of Product |
United States |
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